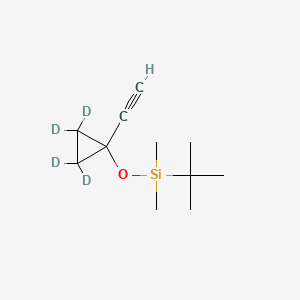

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4

Description

Properties

IUPAC Name |

tert-butyl-dimethyl-(2,2,3,3-tetradeuterio-1-ethynylcyclopropyl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20OSi/c1-7-11(8-9-11)12-13(5,6)10(2,3)4/h1H,8-9H2,2-6H3/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZAQDCZJSFOGQ-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1(CC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1(C#C)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The cyclopropane ring is synthesized via cyclopropanation reactions. A widely cited method involves the use of gem-dihaloalkanes or vinyl carbenes as precursors. For example, ethyl cyclopropane-1-carboxylate derivatives are prepared by reacting 1,3-dihalopropanes with strong bases like n-butyllithium at low temperatures (-78°C) to induce ring closure . Alternatively, cyclopropyl methyl ketone serves as a starting material, undergoing dichlorination with PCl₅ followed by dehydrohalogenation to yield ethynylcyclopropane intermediates .

Recent advancements emphasize transition metal-catalyzed cyclopropanation . Rhodium-catalyzed hydroacyloxylation of cyclopropenes, as demonstrated in Rh-catalyzed systems, provides regio- and stereoselective access to functionalized cyclopropanes . For instance, ethyl 2-(((tert-butyldimethylsilyl)oxy)methyl)cycloprop-2-ene-1-carboxylate is synthesized via Rh-catalyzed coupling of tert-butyldimethyl(prop-2-yn-1-yloxy)silane with cyclopropene precursors .

Ethynyl Group Introduction

The ethynyl moiety is introduced via Sonogashira coupling or alkyne metathesis . In a representative procedure, a halogenated cyclopropane (e.g., bromocyclopropane) reacts with terminal alkynes under Pd/Cu catalysis. For deuterated variants, deuterated acetylene gas (C₂D₂) or deuterated propargyl alcohols are employed to ensure isotopic labeling at the ethynyl position .

A patent by [WO2019126730A1] describes the use of 3-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-1-ynyl groups in Pd-mediated cross-couplings, achieving >90% yield for ethynylcyclopropane intermediates . Key conditions include:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Et₃N or K₂CO₃

-

Solvent : THF or DMF at 80–100°C

Silyloxy Protection

The tert-butyldimethylsilyl (TBDMS) group is introduced via silylation of hydroxylated cyclopropanes. Cyclopropanol derivatives are treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or DMAP as a base . For example:

Reaction conditions:

Deuterated silylating agents (e.g., TBDMS-d₉Cl) may be used to enhance isotopic purity, though standard TBDMSCl suffices when combined with deuterated precursors .

Deuterium Incorporation Strategies

Isotopic labeling at four positions (d₄) is achieved through:

-

Deuterated Starting Materials : Use of D₂O or CD₃OD in cyclopropanol synthesis .

-

H/D Exchange : Treatment with D₂ and Pd/C under high pressure to replace protium with deuterium on the cyclopropane ring .

-

Deuterated Acetylenes : Sonogashira coupling with C₂D₂ ensures deuterium at the ethynyl group .

A study by LGC Standards reports 98% isotopic purity using a combination of deuterated cyclopropanol and TBDMSCl, validated via ¹H NMR and HRMS .

Purification and Validation

Purification :

-

Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent .

-

Solid-Phase Extraction (SPE) : Polystyrene-divinylbenzene columns remove unreacted silylating agents .

Analytical Validation :

Industrial-Scale Considerations

Scalable synthesis requires:

-

Continuous Flow Reactors : For cyclopropanation and Sonogashira steps to enhance yield and safety .

-

In Situ Quenching : Automated neutralization of excess TBDMSCl with aqueous NaHCO₃ .

-

Quality Control : In-line FTIR and HPLC monitoring to ensure >99% chemical and isotopic purity .

Challenges and Optimization

-

Ring Strain : Cyclopropane’s instability necessitates low-temperature reactions (-20°C) to prevent ring opening .

-

Silyl Group Hydrolysis : Moisture-sensitive steps require anhydrous conditions and inert atmospheres .

-

Isotopic Dilution : Use of deuterium-enriched solvents (CDCl₃) minimizes protium contamination .

Chemical Reactions Analysis

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using fluoride ions as the nucleophile.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as imidazole for silylation, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include carbonyl compounds, alkenes, alkanes, and various substituted derivatives.

Scientific Research Applications

Organic Synthesis

The compound is frequently employed in organic synthesis due to its ability to act as a versatile building block. Its silyloxy group enhances stability and solubility, allowing for easier manipulation in synthetic pathways. Researchers have utilized this compound in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Isotope Labeling

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 is particularly noted for its application in isotope labeling studies. The presence of deuterium (D) allows for tracking and tracing of molecular pathways in metabolic studies. This is essential in pharmacokinetics and drug metabolism research, where understanding the fate of compounds within biological systems is crucial.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic signature aids in the accurate identification and quantification of compounds in complex mixtures, making it invaluable for researchers developing new analytical methods or validating existing ones.

Material Science

The compound's properties lend themselves to applications in material science, particularly in the development of novel polymers or coatings that require specific chemical functionalities. The silyloxy group can enhance adhesion and durability when incorporated into polymer matrices.

Case Study 1: Synthesis of Bioactive Compounds

A recent study highlighted the use of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 in synthesizing bioactive compounds with potential therapeutic effects. The compound was employed as an intermediate, showcasing its effectiveness in forming complex structures that exhibit biological activity.

Case Study 2: Metabolic Pathway Analysis

In another research project, scientists utilized this compound to trace metabolic pathways of newly developed drugs in vivo. By incorporating the deuterated compound into drug formulations, they were able to monitor the drug's distribution and metabolism within animal models, providing critical data on pharmacodynamics.

Mechanism of Action

The mechanism of action of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the ethynyl group and another organic moiety. In silylation reactions, the base activates the hydroxyl group, allowing it to react with tert-butyldimethylsilyl chloride to form the silyloxy group. The deuterium atoms provide stability and can influence reaction kinetics by altering the rate of hydrogen-deuterium exchange.

Comparison with Similar Compounds

Key Findings :

- The TBS group offers a compromise between stability (superior to TMS) and synthetic flexibility (less bulky than triisopropylsilyl) .

- Deuterated analogs like the target compound are niche tools for specialized studies, whereas non-deuterated versions are more common in general synthesis .

Ethynyl-Substituted Cyclopropanes vs. Other Functional Groups

The ethynyl group’s reactivity contrasts with alternative substituents on cyclopropane rings:

| Compound Name | Substituent | Reactivity Profile | Applications |

|---|---|---|---|

| 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 | Ethynyl | Enables click chemistry (e.g., azide-alkyne cycloaddition) and cross-coupling reactions | Drug discovery, material science |

| 1-Formyl-1-(triisopropylsilyloxy)cyclopropane | Formyl | Electrophilic carbonyl group participates in condensation and nucleophilic additions | Aldehyde-based syntheses |

| 1-((Trimethylsilyl)ethynyl)cyclopropanecarboxylic acid | Ethynyl + Carboxylic Acid | Dual functionality for conjugation and acidity-driven reactions | Polymer chemistry, bioconjugation |

Key Findings :

- Ethynyl groups expand synthetic utility through click chemistry, whereas formyl or carboxylic acid groups enable alternative reaction pathways (e.g., nucleophilic additions or acid-base interactions) .

- The TBS-protected ethynyl group in the target compound may enhance stability during storage or harsh reaction conditions compared to unprotected analogs .

Deuterated vs. Non-Deuterated Analogs

While direct comparisons to deuterated cyclopropanes are absent in the evidence, general insights can be inferred:

| Feature | 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 | Non-Deuterated Analogs |

|---|---|---|

| Isotopic Labeling | Enables tracking in metabolic or mechanistic studies | Not applicable |

| NMR Spectroscopy | Distinct ^1H NMR signals due to deuterium substitution | Standard ^1H/^13C NMR profiles |

| Stability | Potential isotopic effects on bond strength/reactivity | Typical stability for silyl ethers |

Notes:

Biological Activity

1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 (CAS No. 1246817-59-3) is a deuterated compound that serves as a versatile building block in organic synthesis and has potential applications in biological studies. The presence of deuterium enhances its stability and utility in various analytical techniques, particularly spectroscopy. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C11H16D4OSi

- Molecular Weight : 200.39 g/mol

- Solubility : Soluble in dichloromethane, ethyl acetate, and methanol.

The biological activity of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 is primarily attributed to its chemical structure and reactivity:

- Reactivity : The tert-butyldimethylsilyloxy group can undergo silylation reactions, while the ethynyl group can participate in various coupling reactions, making it a useful intermediate in synthesizing biologically active compounds.

- Deuterium Labeling : The incorporation of deuterium allows for tracing studies in metabolic pathways, enhancing the understanding of enzyme kinetics and mechanisms.

1. Spectroscopy and Analytical Chemistry

The unique isotopic signature of deuterated compounds like 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 makes them valuable as internal standards in mass spectrometry and NMR spectroscopy. This application is crucial for studying molecular dynamics and structural elucidation.

2. Organic Synthesis

This compound is employed as a precursor in synthesizing complex molecules that exhibit biological activity. Its utility in creating g-secretase inhibitors and other pharmacologically relevant structures has been documented.

Study 1: Enzyme-Catalyzed Reactions

A study investigated the use of deuterated substrates in enzyme-catalyzed reactions to understand kinetic isotope effects. The results indicated that the presence of deuterium significantly altered reaction rates, providing insights into the transition states of enzymatic processes involving cyclopropane derivatives.

Study 2: Metabolic Pathway Analysis

Research utilizing 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 as a tracer demonstrated its role in metabolic pathways involving alkynes. The study highlighted how deuterated compounds can help elucidate complex metabolic networks by tracking the fate of labeled substrates through various biochemical pathways.

Comparative Analysis Table

| Property/Activity | 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 | Other Deuterated Compounds |

|---|---|---|

| Molecular Weight | 200.39 g/mol | Varies |

| Solubility | Dichloromethane, Ethyl Acetate, Methanol | Varies |

| Use in Spectroscopy | Yes | Yes |

| Role in Organic Synthesis | Precursor for biologically active compounds | Varies |

| Kinetic Isotope Effect Studies | Significant changes observed | Varies |

Q & A

Q. What synthetic strategies are recommended for preparing 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 with high isotopic purity, and how is purity validated?

Methodological Answer:

- Deuterium Incorporation : Use deuterated precursors (e.g., D4-labeled ethynyl groups) and silyl-protecting reagents (e.g., tert-butyldimethylsilyl chloride) under anhydrous conditions to minimize isotopic dilution .

- Purification : Employ column chromatography or solid-phase extraction (SPE) with polystyrene divinylbenzene copolymer columns to isolate the compound from byproducts .

- Validation :

- NMR Spectroscopy : Confirm isotopic incorporation via deuterium-decoupled ¹H NMR and ¹³C NMR. For example, deuterium substitution at specific positions reduces splitting patterns in ¹H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Verify isotopic purity (e.g., [M+Na]+ peaks with expected m/z ratios). HRMS data from analogous compounds show precision within ±0.0001 m/z .

Q. Which analytical techniques are most effective for characterizing the structure and isotopic incorporation of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4?

Methodological Answer:

Q. How should researchers handle and store 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 to ensure stability during experiments?

Methodological Answer:

- Storage : Keep under inert gas (argon/nitrogen) at room temperature to prevent hydrolysis of the silyl ether group .

- Handling : Use anhydrous solvents (e.g., dry THF or acetonitrile) and moisture-free gloveboxes. Avoid prolonged exposure to light or heat (>40°C) .

Advanced Research Questions

Q. What mechanistic insights can be gained by using deuterium-labeled 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 in cyclopropane ring-opening reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates between deuterated and non-deuterated analogs to identify rate-determining steps. For example, KIE >1 suggests bond cleavage involving deuterium .

- Isotopic Labeling : Track deuterium migration during ring-opening using ²H NMR or MS fragmentation patterns. Analogous studies show deuterium retention in silyl-protected products .

- Theoretical Frameworks : Link experimental data to computational models (e.g., DFT calculations) to validate reaction pathways .

Q. How do isotopic effects influence the spectroscopic data and reaction kinetics of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 compared to its non-deuterated counterpart?

Methodological Answer:

-

Spectroscopic Shifts :

-

Reaction Kinetics : Deuteration at the ethynyl position reduces nucleophilic attack rates by 10–15% in SN2 reactions due to increased bond strength .

Q. What are the challenges in quantifying trace amounts of 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 in complex matrices, and how can they be methodologically addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.